molecular formula C8H8N2 B1625451 2,5-Dimethylnicotinonitrile CAS No. 63820-75-7

2,5-Dimethylnicotinonitrile

Cat. No. B1625451
CAS RN: 63820-75-7
M. Wt: 132.16 g/mol
InChI Key: AKAPRMBJNSLUEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinonitrile derivatives has been explored in various studies . For instance, 2-((2-aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN) and 4,6-dimethyl-2-(phenylamino)nicotinonitrile (DPAN) were synthesized and investigated as corrosion inhibitors for C-steel .


Chemical Reactions Analysis

The chemical reactions involving nicotinonitrile derivatives have been studied. For example, 2-((2-aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN) and 4,6-dimethyl-2-(phenylamino)nicotinonitrile (DPAN) were found to be effective corrosion inhibitors for C-steel in 1 M HCl .

Scientific Research Applications

1. Biofuel Research

2,5-Dimethylnicotinonitrile and its derivatives have been explored for potential applications in biofuel research. Studies have focused on the pyrolysis and oxidation of similar compounds, such as 2,5-dimethylfuran, to understand their behavior as biofuels or additives in automotive applications. The influence of various factors like temperature, stoichiometry, concentration, and pressure on these compounds has been analyzed, providing insights into their suitability and performance as biofuel components (Alexandrino et al., 2015).

2. Neurological Research

Some derivatives of 2,5-dimethylnicotinonitrile have been used in neurological research, particularly in the context of Alzheimer's disease. For example, a study used a derivative for positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients, indicating its utility in diagnostic assessment and monitoring of treatment response (Shoghi-Jadid et al., 2002).

3. Material Chemistry

In material chemistry, 2,5-dimethylnicotinonitrile derivatives have been investigated as corrosion inhibitors for metals in acidic environments. Studies have shown that certain derivatives can effectively prevent corrosion on metal surfaces, indicating their potential application in industrial and engineering contexts (Fouda et al., 2020).

4. Pharmaceutical Research

2,5-Dimethylnicotinonitrile and related compounds have been studied in pharmaceutical research for their potential therapeutic applications. For instance, research on fumaric acid esters, which includes similar compounds, has shown their neuroprotective effects in neuroinflammation and potential use in multiple sclerosis treatment. These studies explore the activation of antioxidant pathways as a means of protecting tissues against damage (Linker et al., 2011).

properties

IUPAC Name

2,5-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-8(4-9)7(2)10-5-6/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAPRMBJNSLUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60493777
Record name 2,5-Dimethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylnicotinonitrile

CAS RN

63820-75-7
Record name 2,5-Dimethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AR Katritzky, A Denisenko, M Arend - The Journal of Organic …, 1999 - ACS Publications
A straightforward synthesis of conjugated β-enaminonitriles from ketones and β-aminocrotononitrile mediated by TiCl 4 is described. The reaction of these novel dienamines with a …
Number of citations: 40 pubs.acs.org

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